REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:8](=[O:9])[O:7][CH2:6]2)#[N:2].BrC1C=C2C(=CC=1)C(=O)OC2.[F:24][C:25]1[CH:30]=[CH:29][C:28](Br)=[CH:27][CH:26]=1.[Mg].[BH4-].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1.CC#N.O.CCOCC>[OH:7][CH2:6][C:5]1[CH:4]=[C:3]([CH:12]=[CH:11][C:10]=1[CH:8]([C:28]1[CH:29]=[CH:30][C:25]([F:24])=[CH:26][CH:27]=1)[OH:9])[C:1]#[N:2] |f:4.5,6.7.8.9.10.11,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2COC(=O)C2=CC1
|
Name
|
ketones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
4-fluorophenylmagnesium halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2COC(=O)C2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2COC(=O)C2=CC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NH4H2PO4 H3PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2COC(=O)C2=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
of consuming practically the
|
Type
|
CUSTOM
|
Details
|
the course of the reaction by HPLC [column
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C#N)C=CC1C(O)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |